CCR4 Binding Affinity: A 31.25-fold Range for In-Class Analogs Highlights Target-Specific Risk
While no primary data is available for the target compound itself, a close structural analog within the piperazinyl pyrimidine class demonstrates potent CCR4 antagonism with a Ki of 12.6 nM in a radioligand displacement assay [1]. The variation within the class is extreme; another analog shows a Kd of 1.00E+3 nM for the same target in a whole-blood functional assay, representing a 79-fold difference [1]. This underscores that small structural modifications to the N-phenyl or pyrimidine substituents can lead to order-of-magnitude changes in target engagement. For the target compound, its unique 3-chlorophenyl and 2,6-dimethoxypyrimidine combination is expected to place its affinity within this broad range, but the exact value is unknown without direct measurement.
| Evidence Dimension | CCR4 receptor binding affinity (Ki) and functional antagonism (Kd) |
|---|---|
| Target Compound Data | Not available from primary literature |
| Comparator Or Baseline | Close analog BDBM50380867: Ki = 12.6 nM; another analog: Kd = 1.00E+3 nM |
| Quantified Difference | 79-fold difference between the two comparators (12.6 nM vs 1.00E+3 nM) |
| Conditions | Ki: Displacement of [125I]TARC from human CCR4 in CHO membranes. Kd: Antagonist activity in human whole blood via TARC-induced lymphocyte chemotaxis. |
Why This Matters
Without a known binding affinity for the target compound, its use in a CCR4-focused research program introduces high uncertainty; procurement for such a program should be based on a pre-screening confirmation of activity.
- [1] BindingDB. (n.d.). Affinity data for BDBM50380867 (CHEMBL2018964): Ki, IC50, and Kd values for human CCR4. View Source
